molecular formula C18H12FN3O4 B2419112 2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 895789-53-4

2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2419112
CAS No.: 895789-53-4
M. Wt: 353.309
InChI Key: XJPPOZAJAKXVGA-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidinones. This compound is characterized by its unique structure, which includes a fluorophenyl group and a benzofuro[3,2-d]pyrimidinone core. It has garnered interest in scientific research due to its potential biological activities, including analgesic and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide typically involves the aza-Wittig reaction. This reaction utilizes functionalized iminophosphoranes, which react with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in pain and tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is unique due to its dual biological activities, exhibiting both analgesic and antitumor properties. This dual functionality makes it a promising candidate for further research and development in the fields of medicine and pharmacology .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)22-17(24)16-15(21(18(22)25)9-14(20)23)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPPOZAJAKXVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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